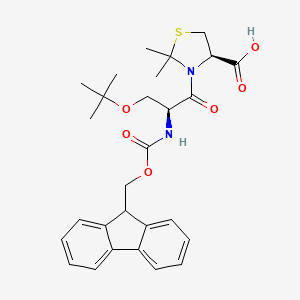

FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H34N2O6S |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

(4R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 |

InChI Key |

JQVUPZNTELGQQZ-GOTSBHOMSA-N |

SMILES |

CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Isomeric SMILES |

CC1(N([C@@H](CS1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Canonical SMILES |

CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH is a highly specialized pseudoproline dipeptide derivative that has become an invaluable tool in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its unique structural features address common challenges encountered during the synthesis of complex peptide sequences, such as aggregation and poor solubility.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use. The information presented herein is intended to assist researchers, scientists, and drug development professionals in leveraging this powerful building block to enhance the efficiency and success rate of their peptide synthesis endeavors.

Core Concepts: The Role of Pseudoproline Dipeptides in SPPS

During SPPS, growing peptide chains, especially those containing hydrophobic residues, have a tendency to aggregate through the formation of intermolecular β-sheet structures.[1][4] This aggregation can hinder the accessibility of the N-terminus for subsequent coupling reactions, leading to incomplete synthesis and low yields of the desired peptide.[1]

Pseudoproline dipeptides, such as this compound, are designed to mitigate this issue. They are dipeptides where the C-terminal serine, threonine, or cysteine residue is reversibly protected as a proline-like oxazolidine or thiazolidine ring.[1][2][5] In the case of this compound, a thiazolidine ring is formed from the cysteine residue.[1] This cyclic structure introduces a "kink" into the peptide backbone, disrupting the formation of secondary structures and thereby preventing aggregation.[2][3][6] The native cysteine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 183958-93-2 | [1][7] |

| Molecular Formula | C28H34N2O6S | [1] |

| Molecular Weight | 526.65 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Storage Conditions | Store at ≤ -10 °C | [1] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various research and development applications:

-

Synthesis of "Difficult" Peptides: Its primary application is to enable the synthesis of long, hydrophobic, or otherwise aggregation-prone peptide sequences with improved yields and purity.[4][8]

-

Drug Discovery: By facilitating the synthesis of complex peptides, this dipeptide is instrumental in the development of novel peptide-based therapeutics. Peptides containing cysteine residues are crucial for forming disulfide bridges, which are often essential for the conformational stability and biological activity of therapeutic peptides.[1][6]

-

Cancer Research: Modified peptides synthesized using this building block can be designed to have enhanced specificity and efficacy for cancer targets.[1]

-

Diagnostics: It can be used in the synthesis of peptide-based biosensors for the development of diagnostic assays.[1]

Experimental Protocols

The following is a detailed, representative protocol for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis.

Materials and Reagents:

-

This compound

-

Fmoc-compatible solid support (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v)

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Protocol for Manual Solid-Phase Peptide Synthesis:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2.5 equivalents relative to resin loading) and HATU (2.5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (5 equivalents) to the solution and mix well.

-

Immediately add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 90 minutes.[9] For difficult couplings, the reaction time can be extended, or a double coupling can be performed.[7]

-

To confirm the completion of the coupling, a small sample of the resin can be tested using a ninhydrin (Kaiser) test.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin.

-

Agitate for 2-4 hours at room temperature.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Visualizing the Workflow and Conceptual Framework

The following diagrams, created using the DOT language, illustrate the experimental workflow and the conceptual role of this compound in synthesizing bioactive peptides.

Experimental Workflow for SPPS using a Pseudoproline Dipeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow incorporating a pseudoproline dipeptide.

Conceptual Role in Bioactive Peptide Synthesis

Caption: Conceptual link between the use of the dipeptide and the function of the final peptide.

Conclusion

This compound is a powerful enabling tool for the synthesis of challenging peptides. Its ability to disrupt aggregation and improve solubility during SPPS leads to higher yields and purities of the final products.[1][3] This, in turn, facilitates the discovery and development of novel peptide-based drugs and diagnostic agents. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this specialized dipeptide in their synthetic endeavors, ultimately advancing the frontiers of peptide science and medicine.

References

- 1. chempep.com [chempep.com]

- 2. Bot Detection [iris-biotech.de]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences - Ask this paper | Bohrium [bohrium.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH: Structure, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH is a specialized pseudoproline dipeptide building block integral to modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring a thiazolidine ring, is designed to mitigate the challenges of peptide aggregation and improve synthesis efficiency, particularly for complex or lengthy sequences. This guide provides a comprehensive overview of its structure, a plausible synthesis pathway, detailed protocols for its application in SPPS, and a summary of its key chemical data.

Core Structure and Physicochemical Properties

This compound is a dipeptide composed of a tert-butyl protected Serine (Ser(tBu)) and a modified Cysteine (Cys) residue. The modification on the Cysteine involves the formation of a dimethylated thiazolidine ring, a pseudoproline (psiMe,Mepro), which mimics the conformational constraints of proline.[1] This induced "kink" in the peptide backbone disrupts the formation of secondary structures like β-sheets, a common cause of aggregation during peptide synthesis.[1] The N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based SPPS.

Below is a table summarizing the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₄N₂O₆S | [2][3] |

| Molecular Weight | 526.65 g/mol | [2][3] |

| CAS Number | 183958-93-2 | [2][3] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Temperature | ≤ -10 °C | [2] |

Synthesis and Mechanism of Action

While this compound is commercially available, a general understanding of its synthesis can be beneficial. The synthesis of such pseudoproline dipeptides typically involves two main stages: the formation of the thiazolidine ring and the coupling of the second amino acid.

Experimental Protocol: A Plausible Synthesis Route

Part 1: Formation of the Cysteine Pseudoproline Monomer

-

Thiazolidine Ring Formation: L-Cysteine is reacted with a ketone, such as acetone, under acidic conditions. The thiol group and the amine of the cysteine react with the carbonyl group of the acetone to form a stable, five-membered thiazolidine ring. This reaction is a reversible cyclization.

-

Purification: The resulting (2,2-dimethylthiazolidin-4-yl)methanethiol is purified using standard techniques like column chromatography.

Part 2: Dipeptide Formation

-

N-Fmoc Protection of Serine: The amino group of O-tert-butyl-L-serine (H-Ser(tBu)-OH) is protected with a fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-OSu or Fmoc-Cl under basic conditions.

-

Activation of Fmoc-Ser(tBu)-OH: The carboxylic acid of the Fmoc-Ser(tBu)-OH is activated using a standard coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).

-

Coupling: The activated Fmoc-Ser(tBu)-OH is then coupled to the purified cysteine pseudoproline monomer from Part 1.

-

Final Purification: The resulting dipeptide, this compound, is purified by chromatography to yield the final product.

The logical workflow for the synthesis is depicted in the following diagram.

References

The Thiazolidine Ring: A Versatile Tool in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unique chemical moieties is paramount in the field of peptide science, enabling the synthesis of complex peptides with tailored properties. Among these, the thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, has emerged as a remarkably versatile tool. Its application in peptide synthesis extends from a simple yet effective protecting group to a critical component in sophisticated ligation and cyclization strategies. This technical guide provides a comprehensive overview of the multifaceted roles of the thiazolidine ring, detailing its application in peptide synthesis with a focus on quantitative data, experimental protocols, and the underlying chemical principles.

The Thiazolidine Ring as a Cysteine Surrogate and Protecting Group

The most fundamental role of the thiazolidine ring in peptide synthesis is as a protecting group for the N-terminal cysteine residue. The formation of a thiazolidine ring effectively masks both the primary amine and the thiol group of cysteine, preventing their participation in undesired side reactions during peptide elongation.

The thiazolidine is typically formed by the condensation of an N-terminal cysteine with an aldehyde, most commonly formaldehyde. This reaction is generally fast and proceeds under mild acidic conditions.[1][2] The resulting 4-carboxythiazolidine, also known as thioproline, is stable to the conditions of solid-phase peptide synthesis (SPPS), including repeated cycles of Fmoc deprotection and coupling.

Table 1: Stability of the Thiazolidine Ring at Various pH Values

| pH Range | Stability | Observations | Reference(s) |

| < 3 | High | Stable under strongly acidic conditions, such as those used for peptide cleavage from resin (e.g., TFA). | |

| 3 - 6 | Variable | Some studies report potential instability and ring-opening in weakly acidic conditions. | [1] |

| 7 - 8 | High | Generally stable under neutral to slightly basic conditions used in native chemical ligation. | |

| > 9 | Moderate | Stability may decrease at higher pH values. |

Experimental Protocol: N-terminal Cysteine Protection via Thiazolidine Formation

This protocol describes the on-resin formation of a thiazolidine ring at the N-terminus of a peptide chain.

-

Resin Swelling: Swell the peptide-resin (with the N-terminal Fmoc group removed) in dichloromethane (DCM) for 30 minutes.

-

Reaction Mixture Preparation: In a separate vessel, dissolve paraformaldehyde (10 equivalents) in a mixture of DCM and dimethylformamide (DMF) (1:1 v/v).

-

Thiazolidine Formation: Add the paraformaldehyde solution to the swollen resin. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove excess reagents.

-

Drying: Dry the resin under vacuum. The peptide with the N-terminal thiazolidine is now ready for subsequent coupling steps.

Thiazolidine Ring in Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide segments. A key requirement for NCL is the presence of an N-terminal cysteine on one peptide and a C-terminal thioester on the other. The thiazolidine ring plays a crucial role in sequential NCL strategies by protecting the N-terminal cysteine of an internal peptide segment.

Once the first ligation is complete, the thiazolidine ring is selectively cleaved to reveal the N-terminal cysteine, which is then available for the next ligation reaction. This sequential deprotection and ligation strategy allows for the assembly of multiple peptide fragments in a controlled manner.

Cleavage of the Thiazolidine Ring

Several methods have been developed for the cleavage of the thiazolidine ring to regenerate the N-terminal cysteine.

Treatment with methoxyamine hydrochloride in an acidic buffer is a common method for thiazolidine ring opening. The methoxyamine acts as a scavenger for the released formaldehyde, driving the equilibrium towards the deprotected cysteine.

Table 2: Conditions for Methoxyamine-Mediated Thiazolidine Cleavage

| Reagent | Concentration | pH | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Methoxyamine HCl | 0.2 - 0.5 M | 4.0 - 5.0 | 25 - 37 | 4 - 12 | >90 | |

| Methoxyamine HCl | 200 mM | ~4 | 37 | Not specified | Not specified |

Palladium complexes can catalyze the cleavage of the thiazolidine ring under mild conditions.[3][4][5][6] This method offers an alternative to methoxyamine and can be advantageous in certain contexts.

Table 3: Conditions for Palladium-Assisted Thiazolidine Cleavage

| Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| [PdCl(allyl)]₂ | None | Aqueous buffer | 25 | 1 - 4 | >95 | [3] |

| Pd(OAc)₂ | PPh₃ | DMF/H₂O | 25 | 2 - 6 | High |

Experimental Protocol: Methoxyamine-Mediated Thiazolidine Cleavage

-

Dissolution: Dissolve the thiazolidine-containing peptide in a ligation buffer (e.g., 6 M Gn·HCl, 100 mM sodium phosphate, pH 7.0).

-

Addition of Methoxyamine: Add a stock solution of methoxyamine hydrochloride to a final concentration of 0.5 M.

-

pH Adjustment: Adjust the pH of the reaction mixture to 4.5 with hydrochloric acid.

-

Incubation: Incubate the reaction at 37°C for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by HPLC-MS.

-

Purification: Once the reaction is complete, purify the deprotected peptide by preparative HPLC.

Acceleration of Native Chemical Ligation

Recent studies have shown that the use of thiazolidine thioester peptides can significantly accelerate the rate of NCL.[7] This is attributed to the electron-withdrawing nature of the thiazolidine ring, which increases the electrophilicity of the thioester carbonyl, making it more susceptible to nucleophilic attack by the N-terminal cysteine of the ligation partner.

Table 4: Comparison of Ligation Rates with and without Thiazolidine Thioesters

| Ligation Partners | Additive | Reaction Time (h) for >90% Conversion | Reference(s) |

| Peptide-Ala-SR + Cys-Peptide | Thiophenol | 24 - 48 | [8] |

| Peptide-Val-SR + Cys-Peptide | Thiophenol | > 48 | [7] |

| Peptide-Ala-Thiazolidine-thioester + Cys-Peptide | None | 4 - 8 | [7] |

| Peptide-Val-Thiazolidine-thioester + Cys-Peptide | None | 12 - 16 | [7] |

Thiazolidine Ring in Peptide Cyclization

Peptide cyclization is a widely used strategy to improve the metabolic stability, receptor binding affinity, and cell permeability of peptides. The thiazolidine ring can be employed as a key element in intramolecular ligation strategies to facilitate peptide cyclization.

In this approach, a linear peptide is synthesized with an N-terminal cysteine and a C-terminal aldehyde precursor (e.g., a vicinal diol or a protected aldehyde). Upon deprotection and oxidation of the C-terminal precursor to an aldehyde, an intramolecular condensation with the N-terminal cysteine leads to the formation of a cyclic peptide containing a thiazolidine linkage.[1]

Table 5: Yields of Peptide Cyclization via Thiazolidine Formation

| Peptide Sequence | Ring Size (atoms) | Cyclization Conditions | Yield (%) | Reference(s) |

| Model Pentapeptide | 18 | pH 5.5, TCEP | >95 | [1] |

| Model Hexapeptide | 21 | pH 5.5, TCEP | >95 | [1] |

| Conotoxin CnIB derivative | 25 | On-resin, DIC/HOBt | 100 (with pseudoproline) vs 52 (without) | [9] |

| Conotoxin A1.4 derivative | 28 | On-resin, DIC/HOBt | 100 (with pseudoproline) vs 70 (without) | [9] |

Experimental Protocol: Peptide Cyclization via Intramolecular Thiazolidine Formation

-

Peptide Synthesis: Synthesize the linear peptide on a solid support, incorporating an N-terminal cysteine and a C-terminal residue with a protected aldehyde or a precursor like a 1,2-diol.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: Purify the linear peptide by preparative HPLC.

-

Aldehyde Generation (if necessary): If a diol precursor was used, oxidize it to an aldehyde using sodium periodate.

-

Cyclization: Dissolve the linear peptide in an aqueous buffer at a pH of 4-6. The intramolecular condensation to form the thiazolidine ring will proceed spontaneously. The reaction can be monitored by HPLC-MS.

-

Final Purification: Purify the cyclic peptide by preparative HPLC.

Thiazolidine Ring as a Conformational Constraint

The incorporation of a thiazolidine ring into a peptide backbone can introduce significant conformational constraints.[10] The five-membered ring restricts the rotational freedom around the N-Cα and Cα-C bonds of the modified cysteine residue, leading to a more defined three-dimensional structure. This can be advantageous in drug design, where a pre-organized conformation can lead to higher binding affinity and selectivity for a biological target.

The conformational preferences induced by a thiazolidine ring can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about dihedral angles and inter-proton distances.[11][12][13][14]

Conclusion

The thiazolidine ring has proven to be an invaluable asset in the peptide chemist's toolbox. Its utility spans from a straightforward N-terminal cysteine protecting group to a sophisticated tool for enabling sequential native chemical ligation, accelerating ligation rates, facilitating peptide cyclization, and imposing conformational constraints. The mild conditions required for its formation and the availability of selective cleavage methods make it a highly versatile and practical moiety for the synthesis of complex and biologically active peptides. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic application of the thiazolidine ring is poised to play an even more significant role in advancing the frontiers of peptide science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Assisted Cleavage of Peptides and Proteins Containing a Backbone with Thiazolidine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Mediated Cleavage of Proteins with Thiazolidine-Modified Backbone in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of thiazolidine thioester peptides and acceleration of native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Observation of discrete thiazolidine ring conformations in frozen aqueous solutions of penicillins by 13C CP–MAS NMR spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: Leveraging Pseudoproline Dipeptides to Mitigate Peptide Aggregation in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge, often leading to poor yields, difficult purifications, and incomplete synthesis of the target peptide. This phenomenon arises from the formation of intermolecular secondary structures, primarily β-sheets, between growing peptide chains. A powerful strategy to overcome this obstacle is the incorporation of pseudoproline dipeptides. This guide provides an in-depth overview of the use of pseudoproline dipeptides, with a focus on the principles behind their function and their practical application in SPPS.

It is important to clarify a potential point of confusion regarding nomenclature. The query for "Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH" appears to be a misnomer. Pseudoproline dipeptides involving Serine or Threonine form an oxazolidine ring and are often denoted with "(psiMe,Mepro)". In contrast, pseudoproline dipeptides derived from Cysteine form a thiazolidine ring and utilize different notations, such as "(ΨDmp,Hpro)". This guide will focus on the general principles of pseudoproline dipeptides, which are applicable to derivatives of Serine, Threonine, and Cysteine.

Mechanism of Action: Disrupting Aggregation with a Molecular "Kink"

The primary function of a pseudoproline dipeptide is to introduce a conformational disruption, or a "kink," into the elongating peptide backbone. This is achieved through the formation of a temporary cyclic structure—an oxazolidine from Serine or Threonine, or a thiazolidine from Cysteine.[1] This cyclic moiety favors a cis-amide bond conformation over the more common trans conformation. The presence of this cis bond effectively disrupts the formation of inter-chain hydrogen bonds that are essential for the assembly of β-sheet structures, which are the primary culprits in peptide aggregation. By preventing the peptide chains from aligning and aggregating, the growing peptides remain better solvated and more accessible for subsequent coupling and deprotection reactions.[1] This leads to improved reaction kinetics, higher purity of the crude product, and ultimately, a more efficient synthesis of the desired peptide.

The pseudoproline moiety is stable under the standard conditions of Fmoc-based SPPS but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Serine, Threonine, or Cysteine residue in the final peptide.[1][2]

Figure 1: Generalized workflow for SPPS incorporating a pseudoproline dipeptide.

Benefits of Incorporating Pseudoproline Dipeptides

The use of pseudoproline dipeptides in SPPS offers several key advantages, particularly in the synthesis of long or "difficult" peptide sequences that are prone to aggregation.

| Benefit | Description |

| Enhanced Synthetic Efficiency | By preventing aggregation, pseudoproline dipeptides lead to more complete coupling and deprotection reactions, resulting in higher yields and purer crude products. This can significantly reduce the need for repeated or failed syntheses. |

| Improved Solubility | The disruption of secondary structures enhances the solubility of the growing peptide chain in the synthesis solvents, such as DMF and NMP. |

| Broad Applicability | Pseudoproline dipeptides can be derived from Serine, Threonine, and Cysteine residues, making this strategy applicable to a wide range of peptide sequences.[1] |

| Ease of Use | These dipeptides are incorporated using standard coupling protocols in Fmoc-SPPS, requiring no specialized equipment.[1] |

| Prevention of Epimerization | For Cysteine-containing peptides, the use of a Cysteine-derived pseudoproline can significantly reduce racemization during coupling compared to standard Trityl-protected Cysteine.[3] |

Experimental Protocol: Incorporation of Pseudoproline Dipeptides in Fmoc-SPPS

The following is a general protocol for the manual coupling of a pseudoproline dipeptide. This can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-Yaa(Ψ)-OH (Pseudoproline dipeptide; 2.5-5 equivalents)

-

Coupling reagent (e.g., HATU, HBTU, PyBOP; 2.5-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA; 5-10 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve the pseudoproline dipeptide (2.5-5 eq.) and the coupling reagent (2.5-5 eq.) in a minimal volume of DMF or NMP.

-

Activation: Add DIPEA (5-10 eq.) to the solution and mix thoroughly.

-

Coupling: Immediately add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. If the reaction is incomplete, the coupling time can be extended, or the coupling step can be repeated with fresh reagents.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any excess reagents.

-

Continuation of Synthesis: Proceed with the standard Fmoc deprotection of the newly added dipeptide to continue the peptide chain elongation.

Note: For automated synthesizers, the pseudoproline dipeptide can be packed into an empty cartridge and programmed as a single amino acid coupling cycle. The subsequent amino acid addition cycle for the second residue of the dipeptide should be omitted.

Figure 2: Logical flow of how pseudoproline dipeptides prevent peptide aggregation.

Conclusion

The incorporation of pseudoproline dipeptides is a highly effective and straightforward strategy to mitigate peptide aggregation during solid-phase peptide synthesis. By introducing a temporary conformational kink in the peptide backbone, these specialized building blocks disrupt the formation of problematic secondary structures, leading to improved synthetic outcomes. For researchers and drug development professionals working with long, hydrophobic, or otherwise aggregation-prone peptide sequences, the use of pseudoproline dipeptides represents a valuable tool to enhance the efficiency and success rate of their synthetic endeavors.

References

Enhancing Peptide Solubility: A Technical Guide to Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

The increasing complexity of synthetic peptides in drug discovery and development presents significant challenges, with poor solubility being a primary obstacle. Aggregation-prone and hydrophobic peptide sequences often lead to low yields, difficult purifications, and ultimately, the failure of promising therapeutic candidates. Pseudoproline dipeptides have emerged as a powerful tool to overcome these hurdles by disrupting secondary structures that lead to aggregation, thereby enhancing the solubility and synthetic accessibility of "difficult" peptides. This in-depth technical guide provides a comprehensive overview of the application of pseudoproline dipeptides for solubility enhancement, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this critical area.

The Core Problem: Peptide Aggregation and Insolubility

During solid-phase peptide synthesis (SPPS), growing peptide chains can adopt secondary structures, particularly β-sheets.[1] Interchain hydrogen bonding within these β-sheets leads to the formation of aggregates, which are poorly solvated by the synthesis solvents.[1] This aggregation can result in incomplete coupling reactions, low yields of the desired peptide, and significant challenges in purification.

The Pseudoproline Solution: A Mechanism of Disruption

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively. This rigid, proline-like structure introduces a "kink" in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets. By preventing aggregation, pseudoproline-containing peptides remain better solvated, leading to improved coupling efficiency and overall synthesis success.[2]

References

An In-depth Technical Guide to Cis-Amide Bond Induction by Pseudoprolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pseudoproline dipeptides and their application in inducing cis-amide bonds within peptide sequences. This methodology has become an invaluable tool in the synthesis of complex peptides, including long sequences, cyclic peptides, and those prone to aggregation. By understanding the underlying principles and experimental considerations, researchers can effectively leverage pseudoprolines to overcome synthetic challenges and access novel peptide-based therapeutics and research tools.

The Core Concept: Overcoming Synthetic Hurdles with Pseudoprolines

The solid-phase peptide synthesis (SPPS) of certain peptide sequences, particularly those that are long, hydrophobic, or have a tendency to form β-sheets, is often hampered by on-resin aggregation. This aggregation can lead to incomplete coupling reactions, resulting in low yields and difficult purifications. Pseudoproline dipeptides were developed to mitigate these issues by introducing a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1][2]

At the heart of this strategy is the ability of pseudoprolines to favor a cis-amide bond conformation at the preceding peptide bond, a feature that distinguishes them from most other amino acid residues which predominantly adopt a trans conformation.[3] This induced cis-amide bond disrupts the regular hydrogen bonding patterns that are essential for the formation of stable β-sheet structures.

Pseudoproline dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. The side chain hydroxyl or thiol group is cyclized with an aldehyde or ketone (commonly formaldehyde or acetone) to form a five-membered oxazolidine or thiazolidine ring. This modification is reversible and the native amino acid is restored during the final trifluoroacetic acid (TFA) cleavage step of SPPS.[4][5]

Quantitative Analysis of Cis-Trans Isomerism

The extent to which a pseudoproline dipeptide induces a cis-amide bond can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of cis to trans conformers is influenced by the nature of the original amino acid (Ser, Thr, or Cys), the substituents on the oxazolidine or thiazolidine ring, and the preceding amino acid in the sequence.

Below are tables summarizing the reported cis:trans ratios for various pseudoproline-containing dipeptides as determined by ¹H NMR.

Table 1: Cis:Trans Ratios for Threonine-Derived Pseudoproline Dipeptides

| Dipeptide Sequence | Substituents (R¹, R²) | Solvent | Cis:Trans Ratio |

| Ac-Gly-Thr(Ψ(Me,Me)pro)-NHMe | Me, Me | CDCl₃ | >95:5 |

| Ac-Ala-Thr(Ψ(Me,Me)pro)-NHMe | Me, Me | CDCl₃ | >95:5 |

| Ac-Val-Thr(Ψ(Me,Me)pro)-NHMe | Me, Me | CDCl₃ | >95:5 |

| Ac-Phe-Thr(Ψ(Me,Me)pro)-NHMe | Me, Me | CDCl₃ | >95:5 |

Table 2: Cis:Trans Ratios for Serine-Derived Pseudoproline Dipeptides

| Dipeptide Sequence | Substituents (R¹, R²) | Solvent | Cis:Trans Ratio |

| Z-Gly-Ser(Ψ(H,H)pro)-OMe | H, H | DMSO-d₆ | 40:60 |

| Z-Gly-Ser(Ψ(Me,Me)pro)-OMe | Me, Me | DMSO-d₆ | 85:15 |

| Boc-Ala-Ser(Ψ(Me,Me)pro)-NHMe | Me, Me | CDCl₃ | 90:10 |

Table 3: Cis:Trans Ratios for Cysteine-Derived Pseudoproline Dipeptides

| Dipeptide Sequence | Substituents (R¹, R²) | Solvent | Cis:Trans Ratio |

| Fmoc-Ala-Cys(Ψ(Me,Me)pro)-OH | Me, Me | CDCl₃ | >98:2 |

| Boc-Leu-Cys(Ψ(Me,Me)pro)-NHMe | Me, Me | CDCl₃ | >95:5 |

Data in the tables is compiled from various sources and is intended for comparative purposes. Actual ratios may vary based on experimental conditions.

Experimental Protocols

Synthesis of a Pseudoproline Dipeptide Building Block: Fmoc-Gly-Ser(Ψ(Me,Me)pro)-OH

This protocol describes the synthesis of a commonly used pseudoproline dipeptide.

Materials:

-

H-Ser-OH (Serine)

-

Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Fmoc-Gly-Cl (Fmoc-glycyl chloride)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Oxazolidine Ring:

-

Suspend H-Ser-OH (1 eq) in acetone.

-

Add p-TsOH (0.1 eq) and stir the mixture at room temperature until the serine dissolves.

-

Continue stirring for 4-6 hours.

-

Neutralize the reaction with solid NaHCO₃ and filter the mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude serine-derived oxazolidine.

-

-

Coupling with Fmoc-Glycine:

-

Dissolve the crude oxazolidine in DCM.

-

Add a solution of Fmoc-Gly-Cl (1.1 eq) in DCM dropwise at 0°C.

-

Add saturated aqueous NaHCO₃ solution and stir the biphasic mixture vigorously at room temperature overnight.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexane to yield the pure Fmoc-Gly-Ser(Ψ(Me,Me)pro)-OH.

-

Solid-Phase Peptide Synthesis (SPPS) Incorporating a Pseudoproline Dipeptide

This protocol outlines the general steps for incorporating a pre-synthesized pseudoproline dipeptide into a growing peptide chain using Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Ser/Thr/Cys(Ψ(R¹,R²)pro)-OH (Pseudoproline dipeptide)

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

DCM

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Standard):

-

Dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the activation mixture to the resin and shake for 1-2 hours.

-

Wash the resin.

-

-

Pseudoproline Dipeptide Coupling:

-

Dissolve the Fmoc-pseudoproline dipeptide (1.5 eq), DIC (1.5 eq), and OxymaPure® (1.5 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2-4 hours. Coupling times may need to be extended for these bulkier building blocks.

-

Wash the resin.

-

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours. This step also cleaves the oxazolidine/thiazolidine ring, regenerating the native Ser, Thr, or Cys residue.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

NMR Analysis of Cis-Trans Isomerism

Sample Preparation:

-

Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 1-5 mg/mL.

NMR Experiments:

-

1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum. The presence of both cis and trans isomers will result in two sets of signals for the protons near the Xaa-ΨPro bond.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment helps in assigning the proton resonances for each isomer by identifying coupled spin systems.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for distinguishing between cis and trans isomers.

-

For the trans isomer, a strong NOE/ROE correlation will be observed between the α-proton of the preceding residue (Xaa) and the δ-protons of the pseudoproline ring.

-

For the cis isomer, a strong NOE/ROE correlation will be observed between the α-proton of the preceding residue (Xaa) and the α-proton of the pseudoproline.

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to the cis and trans isomers in the 1D ¹H NMR spectrum.

-

The ratio of the integrals directly corresponds to the population ratio of the two isomers.

Visualizing the Workflows and Concepts

Synthesis of a Pseudoproline Dipeptide

Caption: Workflow for the synthesis of a pseudoproline dipeptide.

Solid-Phase Peptide Synthesis (SPPS) Cycle with Pseudoproline Incorporation

Caption: SPPS cycle showing the incorporation of a pseudoproline.

Mechanism of Action: Disruption of β-Sheet Formation

Caption: How pseudoprolines disrupt β-sheet formation.

Conclusion

The induction of cis-amide bonds by pseudoproline dipeptides is a powerful and versatile strategy in modern peptide chemistry. By temporarily introducing a conformational restraint, these building blocks effectively prevent peptide aggregation during SPPS, leading to higher yields and purities of challenging sequences. The ability to quantify the cis:trans ratio by NMR provides a valuable tool for understanding the structural effects of different pseudoproline derivatives. The detailed experimental protocols and conceptual workflows presented in this guide offer a solid foundation for researchers to successfully implement this technology in their synthetic endeavors, ultimately facilitating the development of novel peptide-based drugs and research tools.

References

The Strategic Incorporation of FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH: A Proline Mimic for Enhanced Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the limitations of standard solid-phase peptide synthesis (SPPS) for complex, aggregation-prone sequences are a persistent challenge. The introduction of proline mimics, particularly pseudoproline dipeptides, has emerged as a transformative strategy to overcome these hurdles. This technical guide focuses on a specific and valuable building block, FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH , a thiazolidine-based proline surrogate derived from cysteine. We will delve into its core principles, practical applications, and the quantitative data supporting its efficacy.

The Challenge of Peptide Aggregation in SPPS

During SPPS, the growing peptide chain, anchored to a solid support, can adopt secondary structures, most notably β-sheets.[1] Interchain hydrogen bonding within these β-sheets leads to aggregation, which can severely hinder the efficiency of subsequent coupling and deprotection steps.[1] This results in lower yields, truncated sequences, and difficult purification processes.

This compound: A Solution to Aggregation

This compound is a pre-formed dipeptide building block designed for seamless integration into standard Fmoc-based SPPS protocols.[2] It belongs to the class of pseudoproline dipeptides, which are created from serine, threonine, or cysteine residues.[1] In this specific case, the thiol group of cysteine and the α-amino group of the preceding serine are cyclized with acetone to form a dimethylated thiazolidine ring, mimicking the cyclic structure of proline.[1]

The core mechanism of action lies in its ability to induce a "kink" in the peptide backbone, thereby disrupting the formation of secondary structures that lead to aggregation.[3] This conformational disruption is primarily achieved by favoring a cis-amide bond conformation between the pseudoproline unit and the preceding amino acid residue, in contrast to the predominantly trans-amide bonds found in linear peptides.[4]

Quantitative Data and Conformational Effects

The strategic placement of a pseudoproline dipeptide can lead to significant improvements in peptide synthesis. While specific yield increases are sequence-dependent, the use of pseudoprolines has been reported to enhance product yields by up to 10-fold in highly aggregated sequences.[1]

A critical aspect of cysteine-based pseudoprolines is the stability of the thiazolidine ring and its subsequent removal. Contrary to earlier reports suggesting high stability of thiazolidine rings to trifluoroacetic acid (TFA), recent studies have provided a more nuanced understanding. The acid lability is influenced by the peptide sequence and the specific nature of the pseudoproline.

Table 1: Acid Lability of Cysteine Pseudoproline-Containing Peptides

| Peptide Sequence | Pseudoproline Dipeptide | Time for Complete Deprotection (TFA/TIS/H₂O, 95:2.5:2.5) | Reference |

| H-Ala-Cys(ψMe,MePro)-Phe-Gly-NH₂ | Fmoc-Ala-Cys(ψMe,MePro)-OH | 6 hours | [5][6] |

| H-Ser(tBu)-Cys(ψMe,MePro)-Phe-Gly-NH₂ | Fmoc-Ser(tBu)-Cys(ψMe,MePro)-OH | 4 hours | [5][6] |

| H-Gly-Phe-Leu-Ser(tBu)-Cys(ψMe,MePro)-Gly-NH₂ | Fmoc-Ser(tBu)-Cys(ψMe,MePro)-OH | 1 hour | [5][6] |

Note: This data highlights that the deprotection times for Cys(ψMe,MePro) are significantly shorter than the previously reported 32-36 hours and fall within a practical range for standard SPPS cleavage protocols.

Experimental Protocols

General Protocol for the Synthesis of FMoc-Xaa-Cys(psiMe,Mepro)-OH

The synthesis of this compound is typically achieved through the "post-insertion" method, which is generally more efficient than in situ acylation.[1] The following is a general protocol that can be adapted for the synthesis of the target molecule.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of FMoc-Xaa-Cys(psiMe,Mepro)-OH.

Methodology:

-

Dipeptide Formation: To a solution of Fmoc-Ser(tBu)-OH (1 equivalent) and H-Cys-OMe·HCl (1 equivalent) in dimethylformamide (DMF), a coupling agent such as HBTU (1 equivalent) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is worked up by extraction and purified by column chromatography to yield the protected dipeptide, Fmoc-Ser(tBu)-Cys-OMe.

-

Thiazolidine Ring Formation: The purified dipeptide is dissolved in an excess of acetone, and a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is added. The mixture is stirred at room temperature, and the formation of the thiazolidine ring is monitored.

-

Saponification: The resulting Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OMe is dissolved in a mixture of tetrahydrofuran (THF) and water, and a base such as lithium hydroxide (LiOH) is added to hydrolyze the methyl ester.

-

Final Product: After acidification and extraction, the final product, this compound, is obtained and can be purified by crystallization or chromatography.

Protocol for SPPS using this compound

The incorporation of the pseudoproline dipeptide into a growing peptide chain follows standard Fmoc-SPPS protocols.

Diagram 2: SPPS Cycle with Pseudoproline Incorporation

Caption: Standard Fmoc-SPPS cycle incorporating a pseudoproline dipeptide.

Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide) with a free N-terminal amine.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: Dissolve this compound (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents) and add the solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Monitoring: A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

-

Continuation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups, including the thiazolidine ring, are removed using a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 1-4 hours.

Guidelines for Placement:

-

Position pseudoprolines approximately every 5-6 residues for optimal disruption of secondary structures.[3][7]

-

Insert them before hydrophobic regions to enhance solubility.[3][7]

-

Maintain a minimum of two amino acid residues between a pseudoproline and another proline or pseudoproline residue.[3][7]

Application in Drug Discovery: Targeting Ion Channels with Conotoxins

The utility of cysteine-based pseudoprolines extends beyond simplifying peptide synthesis; it enables the creation of complex bioactive peptides for drug discovery. A prime example is the synthesis of conotoxins, a class of neurotoxic peptides from marine cone snails that are potent and selective blockers of ion channels. Many conotoxins are rich in cysteine residues, forming multiple disulfide bridges that are crucial for their structure and function.

The synthesis of conotoxins is often hampered by aggregation. The incorporation of a Cys(psiMe,Mepro) dipeptide can facilitate their synthesis.[6] Once the linear peptide is synthesized, the thiazolidine ring is cleaved to reveal the free cysteine thiol, which can then participate in the oxidative folding to form the correct disulfide bridges.

Diagram 3: Role in Bioactive Peptide Synthesis

Caption: From synthesis to biological action of a conotoxin using a Cys-pseudoproline.

Conclusion

This compound represents a powerful tool in the arsenal of peptide chemists and drug developers. Its ability to act as a temporary proline mimic effectively disrupts peptide aggregation during SPPS, leading to higher yields and purities of complex peptides. The quantifiable data on its acid lability demonstrates its compatibility with standard cleavage protocols. Furthermore, its application in the synthesis of challenging bioactive peptides like conotoxins underscores its importance in facilitating the discovery of novel therapeutics. By understanding the principles and protocols outlined in this guide, researchers can strategically employ this valuable building block to push the boundaries of peptide synthesis and accelerate the development of next-generation peptide-based drugs.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Sterically Hindered Dipeptides

Topic: Coupling Protocol for Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH and Structurally Related Dipeptides in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the construction of complex peptide sequences.[1][2] However, the synthesis of peptides containing sterically hindered amino acids or aggregation-prone sequences remains a significant challenge, often leading to incomplete reactions and low yields.[1][3] One effective strategy to overcome these issues is the incorporation of pseudoproline dipeptides.[1][4] These dipeptides introduce a temporary "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation and improving the solvation of the peptide chain.[4]

The specific dipeptide, Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH, represents a unique and sterically demanding building block. While direct literature on this exact compound is scarce, this document provides a comprehensive set of protocols and application notes based on established best practices for coupling structurally similar and challenging pseudoproline dipeptides.[4] The principles and methods outlined herein are designed to be broadly applicable for researchers working with novel or sterically hindered dipeptide building blocks.

Core Concepts of Pseudoproline Dipeptides in SPPS

Pseudoproline dipeptides are derived from Serine, Threonine, or Cysteine residues that are reversibly protected as an oxazolidine or thiazolidine ring.[4] This cyclic structure mimics the conformation of proline.[4]

Key Advantages:

-

Disruption of Aggregation: By creating a bend in the peptide backbone, pseudoprolines effectively break up the interchain hydrogen bonding that causes aggregation, particularly the formation of β-sheets.[1][4]

-

Improved Solubility and Solvation: Preventing aggregation enhances the solubility of the growing peptide chain in standard SPPS solvents like DMF and NMP, leading to more efficient reactions.[4]

-

Enhanced Coupling Efficiency: With the N-terminal amine of the growing peptide chain more accessible, acylation reactions proceed more efficiently.[4]

-

Avoidance of Difficult Couplings: Introducing the pseudoproline as a dipeptide bypasses the need to acylate the sterically hindered nitrogen of the oxazolidine or thiazolidine ring.

Experimental Protocols

Protocol 1: Manual Coupling of Pseudoproline Dipeptides (e.g., Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH)

This protocol is adapted for the manual coupling of sterically hindered pseudoproline dipeptides. The use of aminium/uronium or phosphonium-based coupling reagents is highly recommended.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH (or similar pseudoproline dipeptide)

-

Coupling Reagent: HATU, HBTU, HCTU, or PyBOP

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Kaiser Test or TNBS (Trinitrobenzene sulfonic acid) test reagents for monitoring

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically using 20% piperidine in DMF). Wash the resin thoroughly with DMF to remove residual piperidine.

-

Activation of the Dipeptide:

-

In a separate vessel, dissolve the pseudoproline dipeptide (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal volume of DMF or NMP.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the solution. Using a base like 2,4,6-collidine can reduce racemization, especially for sensitive residues like Cysteine.[5]

-

Allow the mixture to pre-activate for 1-5 minutes. Note: For Cysteine-containing peptides, prolonged pre-activation with base-mediated methods can increase the risk of racemization. It is often better to add the activation mixture to the resin immediately.[6]

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1 to 2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be moderately increased (e.g., to 40°C).

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly.

-

Perform a Kaiser test or TNBS test to check for the presence of free primary amines. A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction.

-

-

Post-Coupling:

-

If the coupling is incomplete, consider a second coupling step (double coupling) with a fresh solution of activated dipeptide for another 1-2 hours.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next synthesis cycle.

-

Protocol 2: Automated SPPS with Pseudoproline Dipeptides

This protocol outlines the general steps for incorporating a pseudoproline dipeptide using an automated peptide synthesizer.

Procedure:

-

Program Setup: Program the synthesizer to perform a dipeptide coupling. This usually involves treating the dipeptide as a standard amino acid but extending the coupling time.

-

Reagent Preparation:

-

Dissolve the pseudoproline dipeptide at the standard concentration for your synthesizer's amino acid vials.

-

Ensure the appropriate volumes of coupling reagents (e.g., HCTU, DIC) and base are configured.

-

-

Coupling Cycle:

-

Program the instrument for a single, extended coupling cycle for the dipeptide (e.g., 60-120 minutes).

-

After the coupling step, program the synthesizer to skip the amino acid addition in the subsequent cycle, as two residues have already been added.

-

-

Alternative Manual Intervention: For critical or difficult couplings, program the synthesizer to pause after the Fmoc deprotection and washing steps. The activated dipeptide can then be added manually to the reaction vessel, as described in Protocol 1, before resuming the automated protocol.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for sterically hindered couplings. The following table summarizes common coupling reagents and their suitability for challenging peptide synthesis.

| Coupling Reagent | Class | Activation Speed | Racemization Risk | Recommended Use |

| HATU | Guanidinium/Uronium | Very Fast | Low | Highly effective for hindered couplings, considered a gold standard. |

| HCTU/HBTU | Guanidinium/Uronium | Fast | Moderate | Widely used, very effective, but may increase racemization with sensitive residues.[5] |

| PyBOP | Phosphonium | Fast | Moderate | A robust reagent, good for general and difficult couplings. |

| DIC/Oxyma | Carbodiimide | Moderate | Very Low | Excellent for minimizing racemization, especially with Cys and His.[6][7] Can be used at elevated temperatures.[8] |

| COMU | Guanidinium/Uronium | Very Fast | Low | Known for superior suppression of racemization compared to HOBt-based reagents.[5] |

Visualizations

Experimental Workflow for SPPS Cycle

Caption: Standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Decision Logic for Difficult Couplings

Caption: Decision-making flowchart for addressing challenges in difficult peptide coupling reactions.

Concluding Remarks

The successful incorporation of sterically demanding dipeptides like Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH is achievable through the careful selection of coupling reagents and the optimization of reaction conditions. The use of pseudoproline dipeptides is a powerful tool for mitigating aggregation and improving synthetic efficiency for long and complex peptides.[4] The protocols and data provided in these application notes serve as a comprehensive guide for researchers to develop robust and effective strategies for their specific peptide synthesis challenges. When working with novel building blocks, empirical optimization and careful monitoring of reaction completion are paramount to success.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. mesalabs.com [mesalabs.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Standard Coupling Reagents in Pseudoproline Dipeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoproline dipeptides are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation and improving the synthesis of "difficult" sequences.[1][2] These dipeptide building blocks, containing a temporary proline-like oxazolidine or thiazolidine ring, disrupt the interchain hydrogen bonding that leads to aggregation, thereby enhancing coupling efficiency and improving the purity and yield of the final peptide.[1][2] The selection of an appropriate coupling reagent is critical to fully leverage the benefits of pseudoproline dipeptides. This document provides a detailed overview of standard coupling reagents, their reaction conditions, and protocols for their use in the incorporation of pseudoproline dipeptides.

Pseudoproline dipeptides are formed from Serine, Threonine, or Cysteine residues where the side-chain hydroxyl or thiol group forms a reversible five-membered ring.[3] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are a primary cause of aggregation during peptide chain elongation.[1][2] The pseudoproline moiety is stable under standard Fmoc SPPS conditions and is readily cleaved during the final trifluoroacetic acid (TFA) deprotection step, regenerating the native amino acid residue.[3]

Standard Coupling Reagents and Methodologies

The incorporation of pseudoproline dipeptides can be achieved using standard coupling methods common in Fmoc SPPS.[3] The most frequently employed reagents fall into two main categories: phosphonium/aminium salts and carbodiimides.

Phosphonium and Aminium/Uronium Salt-Based Reagents

These reagents are highly efficient and widely used for peptide bond formation. Common examples include:

-

PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate)

HATU is often preferred for its high coupling efficiency and reduced enantiomerization compared to HBTU or PyBOP®.[4][5] It is particularly effective for coupling sterically hindered amino acids.[4] COMU is a newer generation uronium salt that offers high reactivity, improved solubility, and a better safety profile compared to benzotriazole-based reagents.[5][6]

Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as Diisopropylcarbodiimide (DIC), are typically used in conjunction with an additive to suppress side reactions, most notably epimerization. The most common additive is 1-hydroxybenzotriazole (HOBt).

-

DIC/HOBt : This combination is a cost-effective and reliable method for coupling pseudoproline dipeptides.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the coupling of pseudoproline dipeptides using various standard reagents. Note that optimal conditions may vary depending on the specific sequence and scale of the synthesis.

| Coupling Reagent | Pseudoproline Dipeptide (eq.) | Coupling Reagent (eq.) | Base (eq.) | Base Type | Typical Coupling Time |

| Phosphonium/Aminium | |||||

| PyBOP®, TBTU, HBTU, HCTU, or HATU | 5 | 5 | 10 | DIPEA | 1-2 hours |

| Carbodiimide | |||||

| DIPCDI/HOBt | 3 | 3 (DIPCDI), 3 (HOBt) | N/A | N/A | Not Specified |

Data sourced from references[7]. Equivalents are relative to the resin loading.

Experimental Protocols

Manual Coupling Protocol (Phosphonium/Aminium Activation)

This protocol is suitable for manual solid-phase peptide synthesis.

-

Resin Preparation: Swell the peptide-resin in a suitable solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Activation of Pseudoproline Dipeptide:

-

Coupling Reaction: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.[7]

-

Reaction Monitoring: Agitate the reaction mixture for 1-2 hours.[7] The completion of the coupling can be monitored using a qualitative test such as the ninhydrin (Kaiser) or TNBS test. If the reaction is incomplete, the coupling time can be extended, or the coupling step can be repeated with fresh reagents.

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Automated Coupling Protocol

This protocol is a general guideline for automated peptide synthesizers. Specific instrument parameters may need to be adjusted.

-

Reagent Preparation:

-

Synthesis Program:

-

Reagent Ratios: If using smaller excesses of the pseudoproline dipeptide, ensure that the delivery volumes of the coupling reagent and base are adjusted in the instrument's protocols to maintain the correct stoichiometric ratio (typically 1:1:2 of dipeptide:coupling reagent:base).[7]

Diagrams

Logical Workflow for Pseudoproline Dipeptide Coupling

Caption: Workflow for pseudoproline dipeptide incorporation.

Signaling Pathway Disruption by Pseudoproline Incorporation

Caption: How pseudoprolines prevent peptide aggregation.

Considerations for Optimal Synthesis

-

Placement of Pseudoproline Dipeptides: To be most effective, pseudoproline dipeptides should be incorporated just before hydrophobic regions of the peptide sequence.[1]

-

Spacing: It is recommended to have a spacing of at least five to six amino acids between a pseudoproline and other structure-disrupting elements like another proline or a Dmb/Hmb-protected amino acid.[1]

-

Epimerization: While pseudoproline dipeptides themselves can reduce the risk of epimerization at the C-terminal residue during fragment condensation, the choice of coupling reagent is still important.[8] Reagents like HATU and the use of additives such as HOAt or OxymaPure are known to suppress epimerization.[6][9]

-

Resin Choice: For optimal results, especially with long or complex peptides, pairing pseudoproline dipeptides with low-aggregation resins such as 2-chlorotrityl or ChemMatrix is beneficial.[3]

Conclusion

The use of pseudoproline dipeptides is a powerful strategy to enhance the efficiency of solid-phase peptide synthesis. By selecting the appropriate coupling reagent and following optimized protocols, researchers can significantly improve the yield and purity of challenging peptide sequences. The methods and data presented in these application notes provide a comprehensive guide for the successful incorporation of pseudoproline dipeptides in peptide synthesis workflows.

References

- 1. peptide.com [peptide.com]

- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 3. chempep.com [chempep.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis Utilizing Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the efficient incorporation of the pseudoproline dipeptide, Fmoc-Ser(tBu)-Cys(psiMe,Mepro)-OH, into peptide chains using microwave-assisted solid-phase peptide synthesis (SPPS). The use of this specialized dipeptide is particularly advantageous for the synthesis of long, complex, or aggregation-prone peptides, often encountered in drug development and proteomics research.[1][2][3]

Introduction

This compound is a pseudoproline dipeptide designed to overcome common challenges in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] Pseudoproline dipeptides, derived from serine, threonine, or cysteine residues, introduce a temporary "kink" in the peptide backbone, mimicking the conformational properties of proline.[1][2][4] This structural disruption effectively minimizes peptide aggregation and β-sheet formation during synthesis, which are major causes of incomplete coupling reactions and low yields.[1][2]

The thiazolidine ring within this compound is formed from the cysteine residue and is stable throughout the synthesis, yet it is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native cysteine residue in the final peptide.[4][5] This dipeptide is a powerful tool for enhancing synthetic efficiency, improving crude peptide purity, and enabling the synthesis of previously inaccessible peptide sequences.[2]

Microwave-assisted SPPS further enhances the benefits of using pseudoproline dipeptides by dramatically reducing reaction times for both coupling and deprotection steps.[6][7][8] The rapid and uniform heating provided by microwave energy accelerates reaction rates, leading to higher quality crude peptides in a fraction of the time required for conventional room temperature synthesis.[6][9]

Advantages of Combining Microwave Synthesis with this compound

| Feature | Advantage |

| Reduced Aggregation | The pseudoproline "kink" disrupts secondary structure formation, improving solubility and reagent accessibility.[1][2][4] |

| Increased Purity & Yield | Enhanced coupling efficiency leads to a higher purity of the crude peptide product.[2][4] |

| Time Efficiency | Microwave irradiation significantly shortens coupling and deprotection times.[6][8][9] |

| Synthesis of Difficult Sequences | Enables the successful synthesis of long, hydrophobic, or aggregation-prone peptides.[1][2] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Microwave Peptide Synthesizer

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

Base (e.g., DIPEA, Collidine)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diethylether (for precipitation)

General Microwave-Assisted SPPS Protocol for Incorporating this compound

This protocol outlines the general steps for incorporating the pseudoproline dipeptide into a growing peptide chain on a solid support.

1. Resin Preparation:

- Swell the resin in DMF for 30 minutes.

- Perform an initial Fmoc deprotection of the resin if it is pre-loaded with an Fmoc-protected amino acid.

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF.

- Microwave conditions: 3 minutes at 75°C.

- Wash the resin thoroughly with DMF.

3. Coupling of this compound:

- Prepare a solution of this compound (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

- Add the coupling solution to the deprotected resin.

- Microwave conditions: 5-10 minutes at 75°C.

- Wash the resin with DMF.

- Perform a ninhydrin test to confirm complete coupling.

4. Subsequent Amino Acid Couplings:

- Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry.

- Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

6. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Summary of Microwave Synthesis Parameters

| Step | Reagents | Temperature (°C) | Time (minutes) |

| Deprotection | 20% Piperidine in DMF | 75 | 3 |

| Coupling | Fmoc-AA/Dipeptide, Coupling Reagent, Base | 75 | 5-10 |

Visualizations

Caption: Microwave-assisted SPPS workflow for incorporating the pseudoproline dipeptide.

Caption: Logical relationship of pseudoproline and microwave in overcoming synthesis challenges.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance; peptide aggregation. | Increase coupling time or temperature. Perform a second coupling. |

| Low Purity of Crude Peptide | Side reactions during synthesis or cleavage. | Optimize microwave power and time. Ensure efficient scavengers are used in the cleavage cocktail. |

| Racemization | High temperatures and prolonged exposure to base. | Use a milder base like collidine. Minimize exposure to basic conditions. |

Conclusion

The strategic incorporation of this compound in conjunction with microwave-assisted solid-phase peptide synthesis offers a robust and efficient methodology for the production of high-quality peptides. This approach is particularly valuable for overcoming the synthetic challenges associated with difficult sequences, thereby facilitating advancements in drug discovery and peptide-based research. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this powerful synthetic strategy.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. Bot Detection [iris-biotech.de]

- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]